molecular formula C21H22ClN3O2 B2999339 1-(4-{[4-(4-Chlorophenyl)piperazino]carbonyl}phenyl)-2-pyrrolidinone CAS No. 478039-73-5

1-(4-{[4-(4-Chlorophenyl)piperazino]carbonyl}phenyl)-2-pyrrolidinone

Cat. No.: B2999339
CAS No.: 478039-73-5
M. Wt: 383.88
InChI Key: XNSWELYYKGZJCC-UHFFFAOYSA-N
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Description

“1-(4-{[4-(4-Chlorophenyl)piperazino]carbonyl}phenyl)-2-pyrrolidinone” is a chemical compound with the molecular formula C21H22ClN3O2 and a molar mass of 383.87 .

Scientific Research Applications

Synthesis of Novel Hybrid Derivatives

Ghandi, Khodadadi, and Abbasi (2016) describe the synthesis of novel hybrid derivatives combining pyrrolidine-2-one and piperazine. This synthesis involves the Ugi reaction and treatment with N-alkylpiperazines, leading to the formation of N-substituted pyrrolidine-2-one containing piperazine derivatives (Ghandi, Khodadadi, & Abbasi, 2016).

Antihypertensive and Antiarrhythmic Effects

Malawska et al. (2002) explored the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives. These compounds, particularly those with a 3-(4-arylpiperazin-1-yl)propyl moiety, showed strong antihypertensive and antiarrhythmic activities. The study suggests that these effects may be related to alpha-adrenolytic properties (Malawska et al., 2002).

Synthesis and Characterization of New Biologically Active Scaffolds

Sroor (2019) reports on the preparation and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds. The study includes the synthesis of derivatives with 4-chlorophenyl and piperidine, suggesting potential biological activity (Sroor, 2019).

Synthesis of Anticonvulsant Agents

Rybka et al. (2017) describe the synthesis of pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents. The study reveals that specific compounds in this series showed promising protective indices, suggesting a potential mechanism of action involving sodium and L-type calcium channels (Rybka et al., 2017).

Bioactivities of Phenolic Chalcones and Bis Mannich Bases

Yamali et al. (2016) synthesized phenolic bis Mannich bases with halogen-bearing compounds and evaluated their cytotoxic and carbonic anhydrase enzyme inhibitory effects. Compounds with piperidine and other moieties were examined for their potential as anticancer drug candidates (Yamali et al., 2016).

In Vitro Antitumor Activity of 1,2,4-Triazine Derivatives

Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety and evaluated their anticancer activities. The study found that specific compounds exhibited promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).

Design and Evaluation of Anticancer Agents

El-Masry et al. (2022) developed 5-aryl-1,3,4-thiadiazole-based compounds featuring 4-chlorophenyl and other moieties. The compounds were assessed for their cytotoxicity against cancer cell lines, revealing significant potential as anticancer agents (El-Masry et al., 2022).

Properties

IUPAC Name

1-[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c22-17-5-9-18(10-6-17)23-12-14-24(15-13-23)21(27)16-3-7-19(8-4-16)25-11-1-2-20(25)26/h3-10H,1-2,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSWELYYKGZJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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